BenchChemオンラインストアへようこそ!

Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate

Wnt signaling inhibition pyridyl piperidine kinase selectivity

Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate (CAS 1797857-45-4, molecular formula C₁₇H₂₄N₂O₄, MW 320.389 g/mol) is a synthetic small molecule featuring a piperidine core functionalized with a 6-methylpyridin-2-yloxy group and an ethyl 4-oxobutanoate ester side chain. The compound belongs to the class of pyridyl piperidine derivatives that have been described in patent literature as Wnt pathway inhibitors, with the 4-oxobutanoate ester linkage serving as a metabolically cleavable motif.

Molecular Formula C17H24N2O4
Molecular Weight 320.389
CAS No. 1797857-45-4
Cat. No. B2622589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate
CAS1797857-45-4
Molecular FormulaC17H24N2O4
Molecular Weight320.389
Structural Identifiers
SMILESCCOC(=O)CCC(=O)N1CCC(CC1)OC2=CC=CC(=N2)C
InChIInChI=1S/C17H24N2O4/c1-3-22-17(21)8-7-16(20)19-11-9-14(10-12-19)23-15-6-4-5-13(2)18-15/h4-6,14H,3,7-12H2,1-2H3
InChIKeyXIXLOSDFOMVKGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate (CAS 1797857-45-4): Procurement-Grade Characterization and Comparator Landscape


Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate (CAS 1797857-45-4, molecular formula C₁₇H₂₄N₂O₄, MW 320.389 g/mol) is a synthetic small molecule featuring a piperidine core functionalized with a 6-methylpyridin-2-yloxy group and an ethyl 4-oxobutanoate ester side chain . The compound belongs to the class of pyridyl piperidine derivatives that have been described in patent literature as Wnt pathway inhibitors, with the 4-oxobutanoate ester linkage serving as a metabolically cleavable motif [1]. Its structural architecture places it among a cluster of closely related analogs that differ in pyridine substitution (e.g., 3-bromo, 5-cyano, unsubstituted), heterocyclic core (e.g., pyridazine replacement), and ester group (e.g., methyl vs. ethyl), each of which can profoundly alter target binding, metabolic stability, and synthetic utility. This evidence guide provides a comparator-anchored differentiation framework to inform scientific selection and procurement decisions.

Why Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate Cannot Be Interchanged with Generic In-Class Analogs


Compounds within the pyridyl piperidine 4-oxobutanoate series are not functionally interchangeable despite sharing a common core scaffold. The 6-methylpyridin-2-yloxy group introduces a steric and electronic microenvironment distinct from unsubstituted, halogenated, or cyano-substituted pyridine analogs, which can shift binding poses at the ATP-binding pocket of kinases or alter metabolic soft-spot susceptibility [1]. The ethyl ester terminus, compared to the methyl ester variant, modifies both lipophilicity (estimated logP shift of ~0.5 log units) and hydrolysis rate, which impacts cellular permeability and esterase-mediated activation . Furthermore, replacement of the pyridine ring with a pyridazine core (as in CAS 1797129-35-1) converts the compound from a potential Wnt pathway inhibitor to a Pks13-directed scaffold, illustrating that a single heteroatom change can redirect target engagement entirely . These divergence points underscore why procurement specifications must be written around the precise CAS number rather than a generic scaffold descriptor.

Product-Specific Quantitative Differentiation Evidence for Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate


6-Methyl Substituent Confers Differential Binding Conformation vs. Unsubstituted Pyridin-2-yloxy Analog

The 6-methyl group on the pyridine ring of the target compound introduces a steric clash that alters the dihedral angle between the pyridine and piperidine rings compared to the unsubstituted pyridin-2-yloxy analog (CAS 2034429-32-6, ethyl 1-piperidinebutanoic acid, γ-oxo-4-(4-pyridinyloxy)-, ethyl ester). The Merck Pyridyl Piperidines patent series explicitly claims that methyl substitution at the 6-position of the pyridine ring improves selectivity among Wnt pathway kinase targets compared to the corresponding unsubstituted analogs, which exhibit broader, less selective binding profiles [1]. The 6-methyl group increases XLogP3-AA by approximately 0.5 units versus the unsubstituted analog (estimated values: target compound ~2.0–2.5; unsubstituted analog ~1.5–2.0), contributing to improved passive membrane permeability without reaching a lipophilicity threshold associated with promiscuous binding or poor solubility.

Wnt signaling inhibition pyridyl piperidine kinase selectivity

Ethyl Ester Differentiates from Methyl Ester in Hydrolytic Stability and Pharmacokinetic Profile

The ethyl ester moiety of the target compound provides a distinct hydrolysis rate compared to the hypothetical methyl ester analog (methyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate). In the broader 4-oxobutanoate ester class, ethyl esters exhibit a 1.5- to 3-fold slower esterase-mediated hydrolytic cleavage rate than their methyl ester counterparts due to increased steric hindrance at the carbonyl carbon [1]. This slower hydrolysis translates to extended half-life in hepatic microsome assays, a property explicitly valued in the optimization of Notum covalent inhibitors and Wnt pathway modulators where sustained target engagement is desired [2]. The BenchChem comparator description notes that the ethyl ester confers different pharmacokinetic properties relative to the methyl ester variant . Quantitative data for the target compound itself are not available; the supporting evidence derives from the well-characterized 4-(indolin-1-yl)-4-oxobutanoate ester series where methyl-to-ethyl ester replacement consistently yields 1.5- to 3-fold microsomal stability gains.

prodrug design esterase susceptibility pharmacokinetics

Pyridine Core Distinguishes Target Engagement Profile from Pyridazine Analog (Pks13 vs. Wnt Pathway)

The target compound's pyridine core directs biological activity toward Wnt pathway inhibition (as claimed in the Merck Pyridyl Piperidines patent family for general Formula (I) compounds) [1], whereas the pyridazine analog—ethyl 4-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-4-oxobutanoate (CAS 1797129-35-1)—is associated with Pks13 thioesterase inhibition relevant to Mycobacterium tuberculosis cell wall biosynthesis . This divergence in putative target arises from the replacement of a single ring C–H in pyridine with a nitrogen atom in pyridazine, which alters hydrogen-bonding capacity and π-stacking geometry at the enzyme active site. No quantitative IC₅₀ values are available for either compound; the target engagement classification is based on patent structural claims and vendor-curated research annotations. The pyridazine analog has been described as a probe for enzyme mechanism studies, while the pyridine analog sits within the Wnt inhibitor chemical space .

target engagement Pks13 Wnt signaling heterocycle scaffold

Absence of Halogen Substituent Distinguishes from 3-Bromopyridin-2-yl Analog in Reactivity and Cross-Coupling Utility

The target compound bears a non-halogenated 6-methylpyridin-2-yl group, whereas the 3-bromopyridin-2-yl analog (CAS 1448029-24-0, ethyl 4-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-4-oxobutanoate, MW 385.25 g/mol) contains a bromine atom at the 3-position of the pyridine ring [1]. The brominated analog is explicitly noted for its utility in cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) due to the aryl bromide handle [2], whereas the target compound lacks this reactive functionality, rendering it unsuitable for downstream palladium-catalyzed diversification at the pyridine 3-position. Molecular weight difference: 385.25 g/mol (bromo analog) vs. 320.39 g/mol (target), a ~20% mass increase that may impact solubility and handling. The brominated analog is offered at defined pricing tiers (e.g., $85.50 for 2 μmol from Life Chemicals) [3], establishing a procurement baseline. No biological activity comparison is available.

synthetic intermediate cross-coupling halogenated building block

5-Cyano Analog Introduces Strong Electron-Withdrawing Effect Absent in the 6-Methyl Target Compound

The 5-cyanopyridin-2-yl analog (CAS 1421508-78-2, ethyl 4-{4-[(5-cyanopyridin-2-yl)oxy]piperidin-1-yl}-4-oxobutanoate) incorporates a strong electron-withdrawing cyano group (Hammett σₘ ≈ 0.56) at the pyridine 5-position, which is absent in the target compound's 6-methyl-substituted pyridine (σₘ for CH₃ ≈ –0.07) [1]. This electronic difference shifts the pyridine ring's electron density and pKa, which can alter hydrogen-bond donor/acceptor character in kinase hinge-binding motifs and affect metabolic oxidation susceptibility [2]. The cyano analog is described as an intermediate in bioactive molecule synthesis, whereas the target compound's methyl-substituted pyridine is positioned within Wnt inhibitor patent space [3]. Quantitative biological comparison data are not available for either compound; differentiation is based on physicochemical property divergence.

electronic modulation nitrile pyridine substitution medicinal chemistry

Piperidine–4-Oxobutanoate Scaffold Position vs. FAAH Inhibitor SA 47: Different Pharmacological Space Despite Shared 6-Methylpyridin-2-yl Motif

The 6-methylpyridin-2-yl piperidine motif also appears in SA 47 (CAS 792236-07-8), a selective fatty acid amide hydrolase (FAAH) inhibitor, but with fundamentally different N-substitution: SA 47 contains an N-ethyl-linked carbamate instead of the 4-oxobutanoate ester side chain [1]. This divergence in the piperidine N-substituent redirects biological activity from FAAH inhibition (SA 47) toward Wnt pathway modulation (target compound, per patent class assignment) [2]. SA 47 is a characterized tool compound with established FAAH IC₅₀ values ; the target compound, by contrast, remains in early discovery space with no published biochemical IC₅₀ data. The critical differentiation is that the 4-oxobutanoate chain is not merely a solubilizing group but a pharmacophoric element that determines target engagement pathway.

FAAH inhibition Wnt pathway scaffold comparison target selectivity

High-Confidence Application Scenarios for Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate (CAS 1797857-45-4)


Wnt/β-Catenin Pathway Inhibitor Screening in Colorectal Cancer Cell Lines

Based on the patent classification of pyridyl piperidine 4-oxobutanoate esters as Wnt pathway inhibitors [1], the target compound is structurally poised for use in canonical Wnt/β-catenin reporter assays (e.g., TOPFlash luciferase in SW480 or HCT116 colorectal cancer lines). Its 6-methylpyridin-2-yloxy motif aligns with the selectivity-conferring substitution pattern claimed in the Merck patent series, while the ethyl ester provides moderate lipophilicity for cell penetration without reaching promiscuous binding thresholds. Procurement is recommended for exploratory Wnt inhibitor screening, with the caveat that no published IC₅₀ data exist and activity must be empirically determined against reference Wnt inhibitors (e.g., XAV939, ICG-001).

Prodrug Feasibility Studies Leveraging Ethyl Ester Hydrolytic Activation

The ethyl 4-oxobutanoate ester motif is established in the literature as a covalent warhead precursor in Notum inhibitor development, where esterase-mediated hydrolysis generates the active carboxylic acid species [2]. The target compound, bearing this identical ester pharmacophore, is suitable for in vitro metabolic stability studies in hepatic microsomes or plasma to characterize its prodrug-to-active conversion kinetics. Its differentiation from the methyl ester analog (slower hydrolysis, per class-level inference) positions it for applications requiring extended half-life relative to faster-cleaving methyl esters. Researchers can benchmark activation rates against the characterized 4-(indolin-1-yl)-4-oxobutanoate ester series.

Medicinal Chemistry Scaffold Diversification: Late-Stage Functionalization at Piperidine and Pyridine Positions

The target compound serves as a non-halogenated core scaffold amenable to late-stage C–H functionalization or directed ortho-metalation at the pyridine ring, distinct from the 3-bromopyridin-2-yl analog which is better suited for cross-coupling diversification [3]. The absence of a reactive aryl halide eliminates the risk of Suzuki coupling byproducts in biological assay conditions, making the target compound cleaner for direct phenotypic screening. Its 4-oxobutanoate side chain can be hydrolyzed to the free carboxylic acid for further amide coupling or bioconjugation.

Structure–Activity Relationship (SAR) Reference Compound for Pyridyl Piperidine Wnt Inhibitor Series

The compound's defined substitution pattern—6-methylpyridin-2-yloxy at the piperidine 4-position, ethyl 4-oxobutanoate at the piperidine 1-position—makes it a well-defined SAR reference point within the pyridyl piperidine chemical space [1]. It can serve as a comparator for evaluating the impact of pyridine substituents (e.g., 5-cyano, 3-bromo, unsubstituted) on Wnt pathway activity and selectivity in head-to-head screening panels. Procurement of this specific CAS number ensures SAR integrity, as generic scaffold substitution introduces confounding variables that obscure structure–activity relationships.

Quote Request

Request a Quote for Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.